

Introduction: The Quinoline Scaffold and the Influence of Bromination

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *2-(6-Bromoquinolin-2-yl)propan-2-ol*
Cat. No.: B13865389

[Get Quote](#)

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.^{[1][2]} This "privileged structure" forms the core of numerous natural products, most notably the antimalarial agent quinine, and a vast array of synthetic compounds with a remarkable breadth of pharmacological activities.^{[2][3][4]} The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological effects.^{[5][6]}

Among the various possible modifications, halogenation, and specifically bromination, has emerged as a powerful strategy for enhancing the therapeutic potential of quinoline derivatives. The introduction of bromine atoms can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability. This often leads to improved membrane permeability, stronger binding interactions with biological targets, and ultimately, enhanced potency across a spectrum of activities, including anticancer, antimicrobial, antiviral, and neuroprotective functions.^{[5][7][8]} This technical guide provides a comprehensive overview of the principal biological activities of bromo-substituted quinolines, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Potent Anticancer Activity

Bromo-substituted quinolines have garnered significant attention as a promising class of anticancer agents, demonstrating potent cytotoxicity against a wide range of cancer cell lines. [1] The strategic placement of bromine atoms on the quinoline core can dramatically enhance antiproliferative effects compared to the unsubstituted parent molecule. [5][7]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of bromo-substituted quinolines is highly dependent on the number and position of the bromine substituents, as well as the presence of other functional groups.

- **Impact of Bromination:** The introduction of bromine atoms is a key determinant of cytotoxicity. For instance, 5,7-dibromo-8-hydroxyquinoline shows significantly greater antiproliferative activity against C6 rat brain tumor cells than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline, or the parent 8-hydroxyquinoline, which shows minimal activity. [5][9][10] This highlights a cumulative or synergistic effect of multiple bromine substitutions.
- **Influence of Other Substituents:** The anticancer effect can be further modulated by other groups on the quinoline ring. The combination of bromo and nitro groups, as seen in 6-bromo-5-nitroquinoline, results in a compound with potent antiproliferative and apoptotic effects. [6][7] Similarly, the presence of methoxy groups in conjunction with bromine atoms can also lead to potent anticancer activity. [5]
- **Positional Importance:** The location of the bromine atoms is crucial. Compounds with bromine at the C-5 and C-7 positions have demonstrated significant inhibition of C6, HeLa, and HT29 cancer cell proliferation, whereas substitutions at C-3, C-6, and C-8 in other analogs showed no inhibitory activity. [7]

Mechanisms of Action

Bromo-substituted quinolines exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key enzymes essential for DNA replication and repair.

- **Topoisomerase I Inhibition:** Certain bromo-quinolines, such as 5,7-dibromo-8-hydroxyquinoline, function as inhibitors of Topoisomerase I. [9][10][11] This enzyme is critical for relieving torsional stress in DNA during replication and transcription. By suppressing its

activity, these compounds prevent the relaxation of supercoiled plasmid DNA, leading to DNA damage and the initiation of apoptosis.[9][10]

- **Induction of Apoptosis:** A primary mechanism of action is the induction of apoptosis in cancer cells.[6][7] Compounds like 6-bromo-5-nitroquinoline have been shown to trigger apoptotic pathways, leading to characteristic morphological changes such as DNA laddering (fragmentation).[7][9] This programmed cell death is a key indicator of potential anticancer efficacy.
- **Tyrosine Kinase Inhibition:** The quinoline scaffold is a known framework for tyrosine kinase inhibitors, which block signaling pathways that are often overactive in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][12][13] While research is ongoing, it is plausible that some bromo-substituted derivatives could function through this mechanism.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound	R5	R7	R8	Cell Line	IC50 (µg/mL)	Reference
8-Hydroxyquinoline	H	H	OH	C6	>50	[5]
7-Bromo-8-hydroxyquinoline	H	Br	OH	C6	25.6	[5][9]
5,7-Dibromo-8-hydroxyquinoline	Br	Br	OH	C6	12.3	[5][9]
5,7-Dibromo-8-hydroxyquinoline	Br	Br	OH	HeLa	10.2	[10]
5,7-Dibromo-8-hydroxyquinoline	Br	Br	OH	HT29	15.4	[10]
6,8-Dibromo-5-nitroquinoline	-	-	-	-	Significant Activity	[5]
5-Nitro-6,8-dibromoquinoline (17)	-	-	-	HT29	12.3 µg/mL	[7]
5,7-Dibromo-3,6-dimethoxy-8-	-	-	-	HT29	5.45 µg/mL	[7]

hydroxyqui
noline (11)

Experimental Protocol: MTT Assay for Antiproliferative Activity

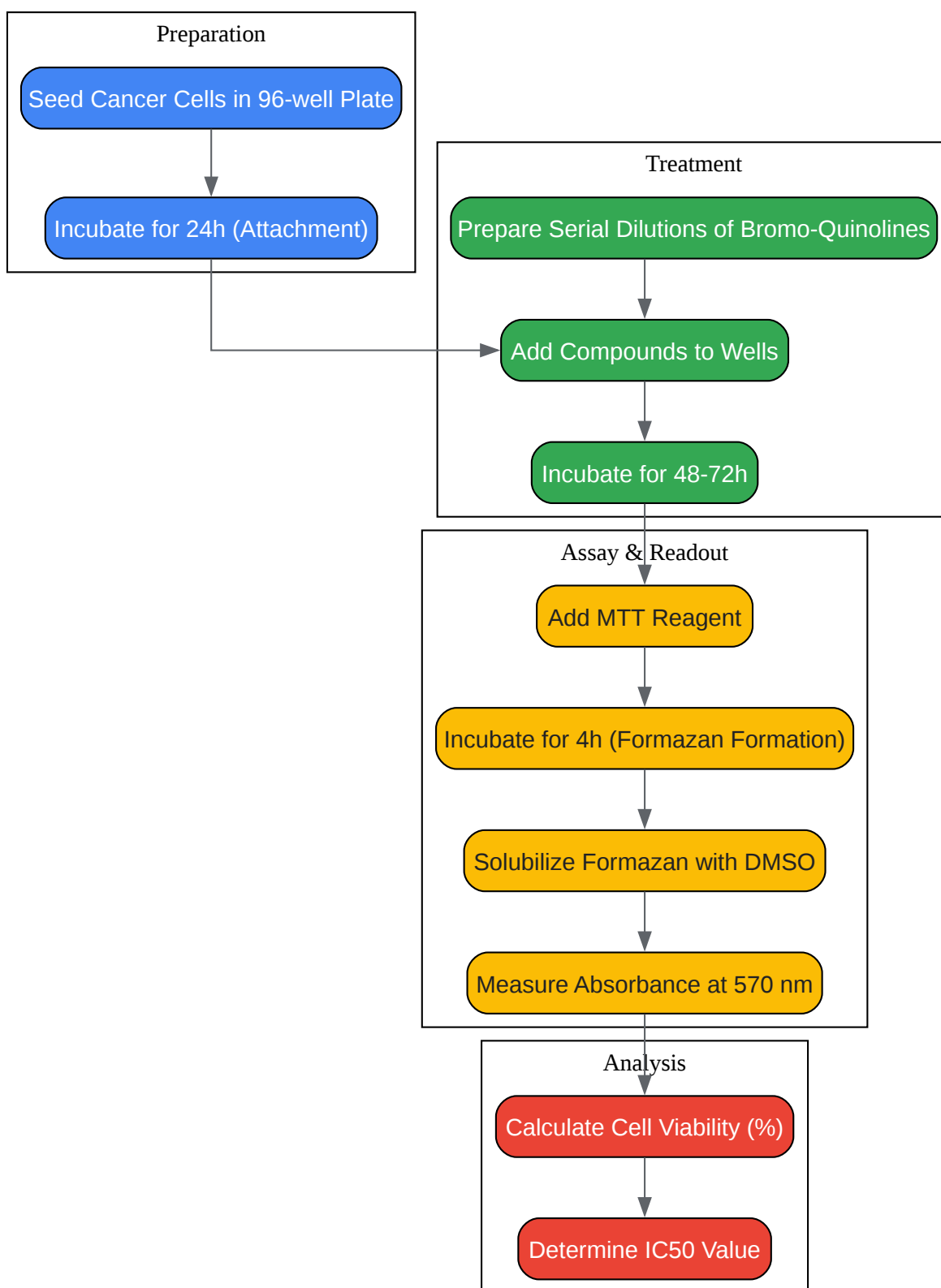
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.^{[5][7]}

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., HeLa, HT29, C6) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.^[7]
- **Compound Treatment:** Prepare serial dilutions of the bromo-substituted quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a negative control (medium only) and a positive control (a known anticancer drug like 5-Fluorouracil).^{[6][7]}
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After incubation, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.



[Click to download full resolution via product page](#)

Workflow for evaluating antiproliferative activity.[5]

Broad-Spectrum Antimicrobial Activity

The quinoline core is central to the field of antimicrobials, with fluoroquinolones being a major class of antibiotics. Bromo-substituted quinolines have also demonstrated significant potential, particularly against challenging Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[14][15]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Similar to fluoroquinolones, the antibacterial action of many bromo-substituted quinolines involves the inhibition of essential bacterial enzymes responsible for DNA replication.[1][14]

- DNA Gyrase and Topoisomerase IV: These compounds target bacterial DNA gyrase and topoisomerase IV.[14][16] DNA gyrase introduces negative supercoils into DNA, a process vital for replication in bacteria. Topoisomerase IV is crucial for decatenating (separating) newly replicated circular chromosomes. Inhibition of these enzymes leads to a breakdown in DNA replication and repair, resulting in bacterial cell death.[1][14]

Spectrum of Activity

Studies have shown that certain 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibit strong activity against a range of Gram-positive bacteria, including:

- *Staphylococcus aureus*[14]
- *Staphylococcus epidermidis*[14]
- *Enterococcus faecalis*[14]
- Beta-hemolytic streptococcus[14]
- Methicillin-resistant *S. aureus* (MRSA)[14][15]

One compound, in particular, demonstrated exceptional anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) value as low as 0.031 µg/mL.[14]

Quantitative Data: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Class	Target Organism	MIC Range (µg/mL)	Reference
9-bromo indolizinoquinoline-5,12-diones	Gram-positive bacteria	1.95 - 15.62	[17]
Compound 27 (bromo-indolizinoquinoline)	MRSA	0.031	[14]
Bromo-indolizinoquinoline derivatives	Clinical MRSA strains	MIC90 < 0.0078	[15]
2-(4-Bromo-phenyl)-quinoline derivative (M3)	Various bacteria & fungi	Active	[18]

Experimental Protocol: Broth Microdilution for MIC Determination

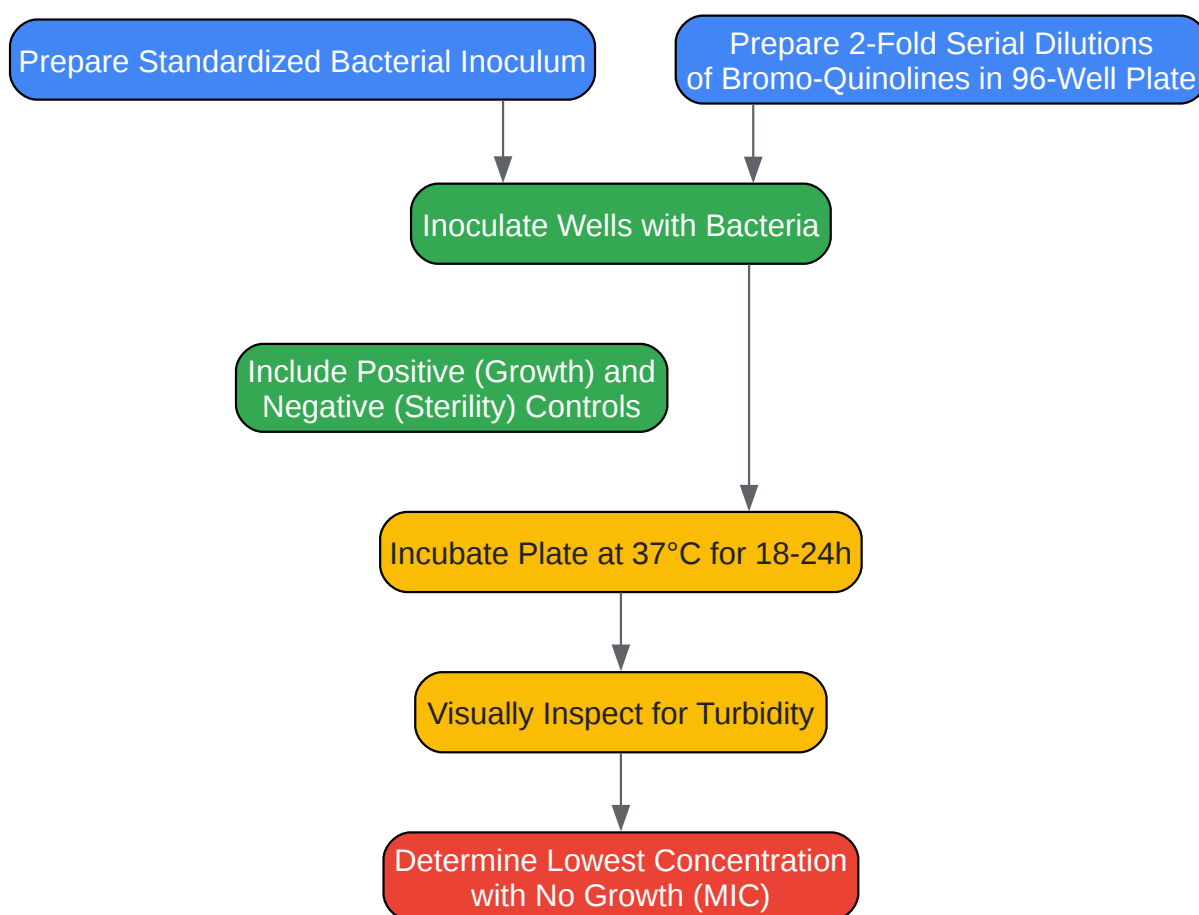
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. The lowest concentration that inhibits visible growth is recorded as the MIC.

Step-by-Step Methodology:

- Prepare Inoculum: Culture the test bacterium (e.g., *S. aureus*) in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL). Dilute this suspension to the final required inoculum density.

- Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the bromo-substituted quinoline compound in the broth.
- Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5×10^5 CFU/mL.
- Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
- Incubation: Incubate the plate at 35-37°C for 18-24 hours.
- Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.



[Click to download full resolution via product page](#)

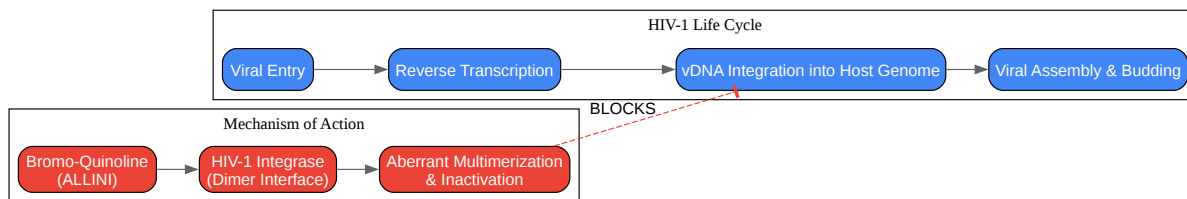
Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antiviral Properties

The quinoline scaffold is present in several antiviral drugs, and recent research indicates that bromo-substitution can confer potent activity against viruses like HIV-1 and various coronaviruses.[8][19]

Mechanism of Action: Targeting Viral Enzymes and Processes

- **HIV-1 Integrase Inhibition:** Bromo-substituted quinolines have been identified as allosteric inhibitors of HIV-1 integrase (ALLINIs).[8] These molecules bind to the integrase dimer interface, away from the catalytic site, and induce an aberrant multimerization of the enzyme. This disrupts the normal process of viral DNA integration into the host genome, a critical step in the HIV-1 life cycle.[8] The addition of a bromine atom at either the C-6 or C-8 position of certain quinoline-based ALLINIs was found to confer better antiviral properties.[8]
- **Inhibition of Coronavirus Replication:** Some quinoline analogues are known to interfere with viral replication by increasing the pH of endosomes, which can block the entry of the virus into the host cell.[1][19] While less is known specifically about bromo-derivatives, the general class of quinolines has shown broad-spectrum anti-coronavirus activity.[19] Brequinar, a quinoline carboxylic acid derivative, inhibits viral replication by targeting the human dihydroorotate dehydrogenase (DHODH) enzyme, which is essential for pyrimidine biosynthesis needed for viral RNA production.[20] A derivative with bromine at the C-7 position was found to be moderately tolerated in structure-activity studies.[20]



[Click to download full resolution via product page](#)

Mechanism of bromo-quinoline ALLINIs against HIV-1.[8]

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with oxidative stress, inflammation, and apoptosis in the brain.[21][22] Quinoline derivatives are being explored for their neuroprotective effects due to their ability to counteract these pathological processes.[21][22][23]

Potential Mechanisms of Action

While research specifically on bromo-substituted quinolines in neuroprotection is still emerging, the properties of the general quinoline scaffold suggest promising avenues for investigation.[21]

- **Antioxidant Activity:** Many quinoline derivatives can scavenge harmful free radicals and reduce oxidative stress, a key factor in neuronal damage.[21][22] The electronegativity of the bromine atom could potentially modulate the antioxidant capacity of the molecule.
- **Anti-inflammatory Effects:** Neuroinflammation contributes significantly to the progression of neurodegenerative diseases. Quinoline compounds can modulate inflammatory pathways, offering another layer of protection for neurons.[21]
- **Apoptosis Inhibition:** By interfering with apoptotic signaling pathways, these compounds could prevent the premature death of neurons.[21]

The development of bromo-substituted compounds like the P7C3 series, which contains a dibromo-carbazole moiety and promotes neurogenesis, underscores the potential importance of bromine in designing neuroprotective agents.^[24] Further research is warranted to fully explore how bromo-substitution on the quinoline core specifically impacts these neuroprotective mechanisms.

Conclusion and Future Outlook

The incorporation of bromine atoms into the quinoline scaffold is a highly effective strategy for the discovery and optimization of potent bioactive molecules. Bromo-substituted quinolines have demonstrated a wide array of biological activities, with particularly compelling data in the fields of oncology and infectious diseases. Their ability to act on multiple fronts—inhibiting critical enzymes, inducing apoptosis, and disrupting microbial replication—makes them versatile candidates for drug development.

Future research should focus on synthesizing novel derivatives to further refine structure-activity relationships, optimizing their pharmacokinetic and safety profiles, and elucidating their mechanisms of action in greater detail. The emerging potential in virology and neuroprotection suggests that the full therapeutic scope of bromo-substituted quinolines is yet to be realized, making this a fertile ground for continued investigation by medicinal chemists and drug development professionals.

References

- BenchChem. (2025). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. BenchChem Technical Support Team. [5](#)
- Yavuz, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [7](#)
- Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [9](#)
- Okten, S., et al. (2017, December 1). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science Publishers. [10](#)

- Zhao, X.Z., et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. PMC. [8](#)
- 9-bromo substituted indolizinoquinoline-5,12-dione derivatives as potent antibacterial agents. (n.d.). ResearchGate. [17](#)
- Wu, X. W., et al. (2011, September). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry, 46(9), 4625-33. [14](#)
- Ökten, S., et al. (2019, March 15). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. [6](#)
- Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. (2025, November 26). ResearchGate. [15](#)
- Kumar, J., & Kumar, A. (2021, July 16). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [18](#)
- Okten, S., et al. (2017, December 1). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Ingenta Connect. [11](#)
- Sharma, P., et al. (2020, June 4). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [3](#)
- Sun, Z., et al. (2013, April 24). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC. [20](#)
- BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. BenchChem. [21](#)
- Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry, 23(5), 599-611. [25](#)

- A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021, May 15). IJRESM Journal. [4](#)
- BenchChem. (2025). The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide. BenchChem.
- Wang, S., et al. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [16](#)
- El-Sayed, N. N. E., et al. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [12](#)
- Galano, A., et al. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [22](#)
- Galano, A., et al. (2023, October 9). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [23](#)
- Al-Hussain, S. A., et al. (2022, November 9). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. ACS Omega. [26](#)
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29). Mini-Reviews in Medicinal Chemistry. [2](#)
- Kos, J., et al. (2012, January 10). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. [27](#)
- Pieper, A. A., et al. (2011, January 6). Development of Proneurogenic, Neuroprotective Small Molecules. Journal of the American Chemical Society. [24](#)
- Breveglieri, G., et al. (2021, July 6). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. [28](#)
- Rao, A. V., et al. (2026, January 7). Design, synthesis and biological evaluation of some novel 3-substituted acrylamide quinoline derivatives. ResearchGate. [29](#)

- Munikrishnappa, C. S., et al. (2021, April 15). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. [13](#)
- Marco-Contelles, J., et al. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. PMC. [30](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. research.setu.ie](https://research.setu.ie) [research.setu.ie]
- [3. researchgate.net](https://researchgate.net) [researchgate.net]
- [4. journal.ijresm.com](https://journal.ijresm.com) [journal.ijresm.com]
- [5. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [8. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [9. researchgate.net](https://researchgate.net) [researchgate.net]
- [10. benthamdirect.com](https://benthamdirect.com) [benthamdirect.com]
- [11. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect](#) [ingentaconnect.com]
- [12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances \(RSC Publishing\)](#) [pubs.rsc.org]

- [13. nchr.elsevierpure.com](https://nchr.elsevierpure.com) [nchr.elsevierpure.com]
- [14. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [15. researchgate.net](https://researchgate.net) [researchgate.net]
- [16. mdpi.com](https://mdpi.com) [mdpi.com]
- [17. researchgate.net](https://researchgate.net) [researchgate.net]
- [18. apjhs.com](https://apjhs.com) [apjhs.com]
- [19. malariaworld.org](https://malariaworld.org) [malariaworld.org]
- [20. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [21. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [22. mdpi.com](https://mdpi.com) [mdpi.com]
- [23. researchgate.net](https://researchgate.net) [researchgate.net]
- [24. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [25. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [26. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [27. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres](#) [mdpi.com]
- [28. vertexaisearch.cloud.google.com](https://vertexaisearch.cloud.google.com) [vertexaisearch.cloud.google.com]
- [29. researchgate.net](https://researchgate.net) [researchgate.net]
- [30. Improving the Efficacy of Quinolynitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC](#) [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Quinoline Scaffold and the Influence of Bromination]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13865389/docs#introduction-the-quinoline-scaffold-and-the-influence-of-bromination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)